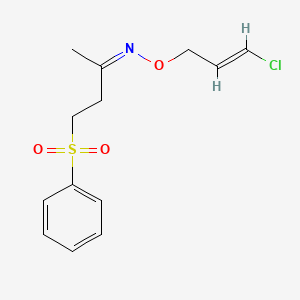

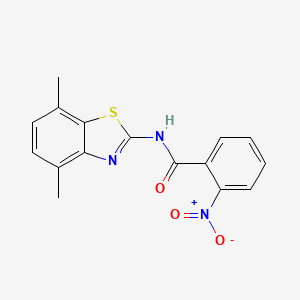

4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime is a useful research compound. Its molecular formula is C13H16ClNO3S and its molecular weight is 301.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biocatalytic Preparation of Alcohols : The sequential use of two biocatalysts, Pichia farinosa and Rhodococcus rhodochrous, has been established for the preparation of (R)-4-(phenylsulfonyl)-2-butanol, which is derived from 4-(phenylsulfonyl)-2-butanone. This process involves a reduction and selective oxidation to achieve high enantiomeric purity (Sugai, Ohtsuka, & Ohta, 1996).

Synthesis of Acetylenic Compounds : In the synthesis of acetylenic compounds, 2-Butynyl phenyl sulfone and cyclic ketones are treated with sodium hydride to produce 1-phenylsulfonyl-2-butanone derivatives. This study also explores the reaction mechanisms and the physical properties of the products (Yoshimoto, Ishida, & Kishida, 1971).

Piperidone Synthesis : Oximes react with 2,3-bis (phenylsulfonyl)-1,3-butadiene to produce isoxazolidines, which can then be converted into substituted 4-piperidones. This reaction demonstrates significant regio- and stereoselectivity (Norman, Gareau, & Padwa, 1991).

Fabrication of Optically Active Alcohols : Pichia farinosa-mediated reduction of sulfur-containing ketones, including 4-(phenylsulfonyl)-2-butanone, results in the production of optically active secondary alcohols. This process has been studied for its substrate specificity (Ohtsuka, Katoh, Sugai, & Ohta, 1997).

Indolizidine Synthesis : The dianion of 4-(phenylsulfonyl)butanoic acid (4-PSBA) is used to prepare pivotal intermediates for novel syntheses of indolizidines with varied alkyl substituents. This research demonstrates unique approaches to indolizidine synthesis (Kiddle, Green, & Thompson, 1995).

Synthesis of Carbocycles : Allenyl sulfones, including 4-(phenylsulfonyl)-4,5-hexadiene-1,1-dicarboxylate, are treated to form cyclopentene or cyclohexene derivatives. This method allows for the synthesis of carbocycles through endo-mode ring closure (Mukai, Ukon, & Kuroda, 2003).

Selective Hydrolysis of Esters : A study on the pH-dependent hydrolysis of methanesulfonate esters, including 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate, demonstrates the potential for selective removal of certain ester groups under specific pH conditions (Chan, Cox, & Sinclair, 2008).

Synthesis of Fluoropyrroles : Reactions of 2-aryl-1-fluorovinyl phenyl sulfones with isocyanoacetates lead to the synthesis of fluoropyrroles. This includes the study of different Michael addition products and their ratios depending on reaction conditions (Uno, Sakamoto, Tominaga, & Ono, 1994).

Mécanisme D'action

Safety and Hazards

The safety data sheets (SDS) provide information about the potential hazards of a compound and the necessary precautions for handling, using, and storing it safely. The SDS for a similar compound, O-(3-chloro-2-propenyl)hydroxylamine, suggests that it should be handled with care, and appropriate safety measures should be taken while using it .

Propriétés

IUPAC Name |

(Z)-4-(benzenesulfonyl)-N-[(E)-3-chloroprop-2-enoxy]butan-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3S/c1-12(15-18-10-5-9-14)8-11-19(16,17)13-6-3-2-4-7-13/h2-7,9H,8,10-11H2,1H3/b9-5+,15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUPXRHVJHUQRF-ASLBFJQJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC=CCl)CCS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC/C=C/Cl)/CCS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2497830.png)

![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)

![8-{3-[(2,5-dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497835.png)

![[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B2497839.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B2497843.png)